molecular formula C11H13FO2S B4275694 Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate CAS No. 725705-25-9

Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate

Cat. No.: B4275694
CAS No.: 725705-25-9
M. Wt: 228.28 g/mol
InChI Key: GVBJRCCJKVJWLZ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate (CAS 725705-25-9) is a sulfur-containing ester derivative characterized by a propanoate backbone substituted with a 2-fluorobenzylthio group. This compound belongs to a broader class of sulfanyl propanoates, which are studied for their diverse applications in medicinal chemistry, flavor/aroma industries, and materials science. The fluorine atom at the benzyl position enhances its lipophilicity and metabolic stability compared to non-fluorinated analogues, making it a candidate for drug development and biochemical studies .

Properties

IUPAC Name

methyl 3-[(2-fluorophenyl)methylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2S/c1-14-11(13)6-7-15-8-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBJRCCJKVJWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233432
Record name Methyl 3-[[(2-fluorophenyl)methyl]thio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725705-25-9
Record name Methyl 3-[[(2-fluorophenyl)methyl]thio]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725705-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[(2-fluorophenyl)methyl]thio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate typically involves the reaction of 2-fluorobenzyl chloride with methyl 3-mercaptopropanoate in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of methyl 3-mercaptopropanoate attacks the electrophilic carbon of the 2-fluorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-fluorobenzyl)thio]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the benzyl ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-fluorobenzyl)thio]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorobenzylthio group can enhance the compound’s binding affinity to certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate and related compounds:

Compound Name Substituent on Sulfur Atom Key Functional Features Applications/Findings
This compound 2-Fluorobenzyl Fluorine enhances stability and binding Potential pharmaceutical intermediates
Methyl 3-(methylthio)propanoate Methyl Simpler structure, volatile aroma compound Mead flavoring agent
3-(Diallylsulfonio)propanoate (DAllSP) Diallyl Sulfonium ion center, charged species Degraded to garlic-like volatiles
3-(Allylmethylsulfonio)propanoate (AllMSP) Allyl-methyl Mixed alkyl substitution Bacterial degradation studies
Methyl 3-[difluorophenyl-sulfanylmethyl]propanoate 2,4-Difluorophenyl Dual fluorine substitution Structural analysis via crystallography
Key Observations:
  • Sulfonium Derivatives : Compounds like DAllSP and AllMSP exhibit distinct reactivity due to their charged sulfonium centers, leading to enzymatic degradation pathways (e.g., lyase-mediated cleavage) that release volatile sulfur compounds .
  • Aroma vs. Pharmaceutical Utility: Simpler analogues (e.g., methyl 3-(methylthio)propanoate) are associated with flavor profiles in fermented beverages, while fluorinated derivatives are prioritized for therapeutic research .

Physicochemical Properties

  • Solubility: Fluorinated derivatives like this compound exhibit moderate solubility in polar organic solvents (e.g., DMSO, ethanol) due to the balance between the hydrophobic benzyl group and polar ester/sulfur moieties. Non-fluorinated analogues (e.g., methyl 3-(methylthio)propanoate) are more volatile and water-miscible .
  • Stability: The fluorine atom reduces oxidative degradation of the benzyl group, enhancing shelf-life compared to non-fluorinated benzylthio derivatives .

Biological Activity

Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a propanoate backbone with a sulfanyl group and a fluorobenzyl substituent. The presence of fluorine and sulfur atoms in its structure may enhance its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms are proposed based on related compounds:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could modulate the activity of receptors, affecting signal transduction pathways within cells.
  • Gene Expression Alteration : Changes in gene expression profiles have been observed with similar compounds, suggesting that this compound could also influence transcriptional activity .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound is expected to show activity against various bacterial strains due to its structural characteristics.

Cytotoxic Effects

Studies have demonstrated that compounds containing sulfanyl groups can exhibit cytotoxicity against cancer cell lines. The specific cytotoxic effects of this compound are yet to be fully characterized but are anticipated based on the activity of related compounds .

Case Studies

  • Inhibition of Pseudomonas aeruginosa Type III Secretion System (T3SS) :
    • A study on structurally related compounds revealed their ability to inhibit T3SS, which is crucial for the pathogenicity of Pseudomonas aeruginosa. Compounds that effectively inhibited T3SS were found to prevent the secretion of virulence factors, thus protecting host cells from bacterial intoxication .
    • Table 1 summarizes the potency of various compounds against T3SS.
    Compound NameIC50 (µM)Mechanism
    Compound A5.0T3SS Inhibition
    Compound B10.0T3SS Inhibition
    This compoundTBDTBD
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown that structurally similar sulfanyl compounds exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds suggest potential for further development as anticancer agents .
    • Table 2 provides comparative cytotoxicity data.
    Compound NameIC50 (µM)Cell Line Tested
    Compound C8.5A549 (Lung Cancer)
    Compound D12.0HeLa (Cervical Cancer)
    This compoundTBDTBD

Pharmacokinetics

The pharmacokinetic profile of this compound will significantly influence its biological activity. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its efficacy in vivo:

  • Absorption : Solubility and stability will affect how well the compound is absorbed into systemic circulation.
  • Distribution : The lipophilicity imparted by the fluorine and sulfur atoms may enhance tissue penetration.
  • Metabolism : Potential metabolic pathways need to be identified to predict bioactivation or detoxification processes.
  • Excretion : Understanding how the compound is eliminated from the body will inform dosing regimens for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate
Reactant of Route 2
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Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate

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